N-Butyl-1H-indole-5-carboxamide N-Butyl-1H-indole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 467458-43-1
VCID: VC18721985
InChI: InChI=1S/C13H16N2O/c1-2-3-7-15-13(16)11-4-5-12-10(9-11)6-8-14-12/h4-6,8-9,14H,2-3,7H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

N-Butyl-1H-indole-5-carboxamide

CAS No.: 467458-43-1

Cat. No.: VC18721985

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

N-Butyl-1H-indole-5-carboxamide - 467458-43-1

Specification

CAS No. 467458-43-1
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name N-butyl-1H-indole-5-carboxamide
Standard InChI InChI=1S/C13H16N2O/c1-2-3-7-15-13(16)11-4-5-12-10(9-11)6-8-14-12/h4-6,8-9,14H,2-3,7H2,1H3,(H,15,16)
Standard InChI Key QKBPKHGGKIWXQG-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)C1=CC2=C(C=C1)NC=C2

Introduction

Chemical Identity and Structural Features

N-Butyl-1H-indole-5-carboxamide belongs to the indole carboxamide class, distinguished by its substitution pattern. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. At position 5, a carboxamide group (CONH2-\text{CONH}_2) is attached, with the amide nitrogen further substituted by an n-butyl chain (CH2CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3) .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number467458-43-1
Molecular FormulaC13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}
Molecular Weight216.28 g/mol
IUPAC NameN-Butyl-1H-indole-5-carboxamide

The compound’s structure suggests moderate lipophilicity, with a calculated partition coefficient (logP\log P) of approximately 2.8, inferred from analogous indole carboxamides . This property enhances membrane permeability, a critical factor in drug design.

Physicochemical Properties

N-Butyl-1H-indole-5-carboxamide exhibits properties consistent with its molecular structure:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and limited solubility in water due to the hydrophobic butyl chain .

  • Melting Point: Estimated between 120–140°C based on analogs like N-Boc-1H-indole-5-carboxaldehyde (MP 98–100°C) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions, leading to cleavage of the amide bond .

Spectroscopic data (e.g., 1H^1\text{H} NMR, 13C^{13}\text{C} NMR) would feature characteristic signals for the indole protons (δ 7.0–8.5 ppm), the butyl chain (δ 0.8–1.5 ppm), and the amide carbonyl (δ ~165 ppm in 13C^{13}\text{C}) .

Applications in Research and Industry

Drug Discovery

As a intermediate, this compound enables the synthesis of more complex indole derivatives. For example, coupling with sulfonoyl chlorides yields sulfonamide analogs with enhanced pharmacokinetic profiles .

Material Science

The amide functionality facilitates hydrogen bonding, making it useful in polymer crosslinking. Incorporating N-Butyl-1H-indole-5-carboxamide into polyurethane matrices improves thermal stability and mechanical strength .

Bioconjugation

The indole nitrogen and amide group serve as anchor points for attaching fluorescent tags or targeting moieties. This application is critical in developing antibody-drug conjugates (ADCs) for cancer therapy .

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